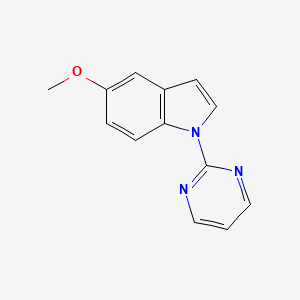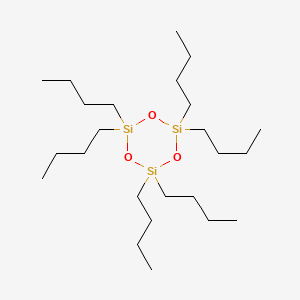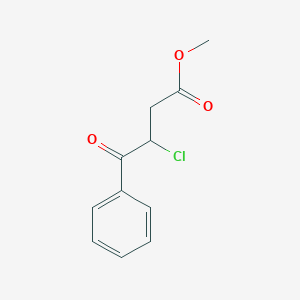
Methyl-3-benzoyl-3-chloropropionate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl-3-benzoyl-3-chloropropionate is an organic compound with the molecular formula C11H11ClO3 It is characterized by the presence of a benzoyl group attached to a chloropropionate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methyl-3-benzoyl-3-chloropropionate can be synthesized through several methods. One common approach involves the reaction of benzoyl chloride with methyl 3-chloropropionate in the presence of a base such as triethylamine. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl-3-benzoyl-3-chloropropionate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of corresponding amides or thioesters.
Oxidation Reactions: The benzoyl group can be oxidized to form benzoic acid derivatives under strong oxidizing conditions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), base (e.g., triethylamine), solvent (e.g., dichloromethane).
Oxidation: Oxidizing agents (e.g., potassium permanganate), acidic or basic conditions.
Reduction: Reducing agents (e.g., lithium aluminum hydride), anhydrous conditions.
Major Products:
Substitution: Amides, thioesters.
Oxidation: Benzoic acid derivatives.
Reduction: Alcohols.
Wissenschaftliche Forschungsanwendungen
Methyl-3-benzoyl-3-chloropropionate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor for the development of pharmaceutical agents with potential therapeutic effects.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of methyl-3-benzoyl-3-chloropropionate involves its interaction with various molecular targets. The benzoyl group can participate in electrophilic aromatic substitution reactions, while the ester and chloride functionalities can undergo nucleophilic attack. These interactions facilitate the compound’s incorporation into larger molecular frameworks, influencing biological pathways and chemical processes.
Vergleich Mit ähnlichen Verbindungen
Methyl-3-benzoylpropionate: Lacks the chlorine atom, leading to different reactivity and applications.
Ethyl-3-benzoyl-3-chloropropionate: Similar structure but with an ethyl ester group, affecting its physical and chemical properties.
Methyl-3-benzoyl-2-chloropropionate: Chlorine atom positioned differently, resulting in distinct reactivity patterns.
Eigenschaften
CAS-Nummer |
14273-97-3 |
|---|---|
Molekularformel |
C11H11ClO3 |
Molekulargewicht |
226.65 g/mol |
IUPAC-Name |
methyl 3-chloro-4-oxo-4-phenylbutanoate |
InChI |
InChI=1S/C11H11ClO3/c1-15-10(13)7-9(12)11(14)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3 |
InChI-Schlüssel |
MVHXUAAYZVKDJN-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CC(C(=O)C1=CC=CC=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


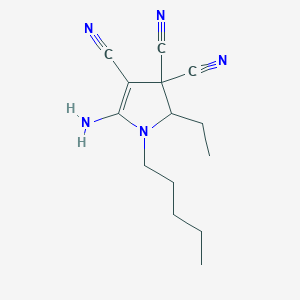
![1-[(2-Nitrophenyl)methyl]pyridin-1-ium perchlorate](/img/structure/B14132658.png)
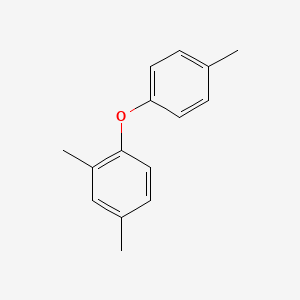
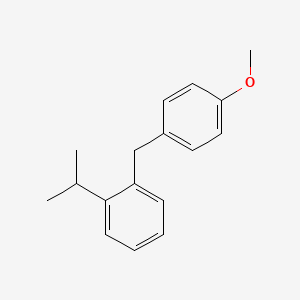
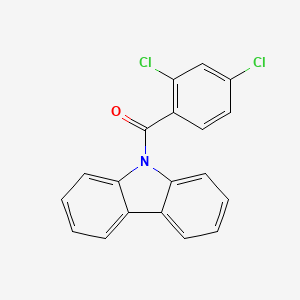
![Pyrazino[2,3-b]pyrazine, decahydro-1,4,5,8-tetranitroso-, trans-](/img/structure/B14132677.png)
![6-[3-(Trifluoromethyl)phenyl]quinoline](/img/structure/B14132685.png)
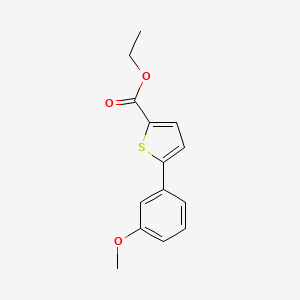
![Ethanone, 1-[4-(4-heptylcyclohexyl)phenyl]-, trans-](/img/structure/B14132701.png)
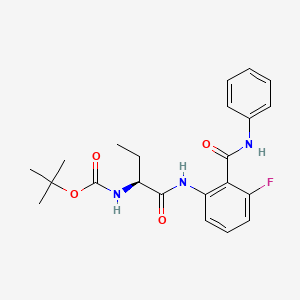
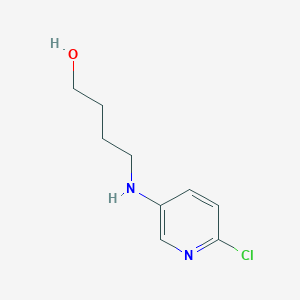
![4-chloro-6-({4-[(Z)-phenyldiazenyl]phenyl}carbamoyl)cyclohex-3-ene-1-carboxylic acid](/img/structure/B14132721.png)
